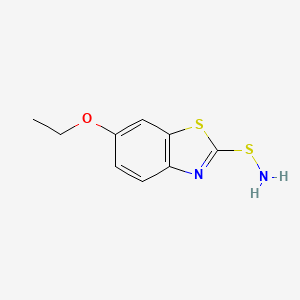
6-Ethoxy-2-benzothiazolesulfenamide
Cat. No. B8406188
M. Wt: 226.3 g/mol
InChI Key: GHWHFERRHRDJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04975449
Procedure details


A solution of 40% aqueous methylamine (80 ml) was placed in a 250 ml 3-necked flask, equipped with a powerful stirrer and two-addition funnels. The solution was cooled to -10° C. with an ice/methanol bath. A solution of 6-ethoxy-2-mercaptobenzothiazole (2.0 g., 0.0095 mol) in 20 ml of 5% NaOH was prepared, cooled to 10° C. and placed into one of the addition flasks. The second addition flask was charged with 40 ml of 5.25% NaOC1 which was cooled to 5° C. The two solutions were added simultaneously to the aqueous methylamine over a period of one hour with the rate of addition of the 6-ethoxy-2-mercaptobenzothiazole solution slightly faster than the addition of the NaOC1 solution The temperature of the reaction was maintained at --5° C.-0° C. The reaction was stirred for 15 minutes upon completing the addition and vacuum filtered to yield 6-ethoxy-2-benzothiazolesulfenamide. The 6-ethoxy-2-benzothiazolesulfenamide was immediately dissolved in 100 ml of acetone and oxidized with 50 ml of 5% KMnO4. The temperature of the oxidation was kept below 30° C. The MnO2 was removed by vacuum filtration and the filter cake washed with 25 ml of 5% NaOH. The 6-ethoxy-N-methyl-2-benzothiazolesulfonamide was precipitated from the solution by acidification with 5% HC1 to yield 1.3g. (yield 50.3%). The product was purified by dissolving it in 10% Na2CO3 and precipitating it with 5% Hl. m.p. 129° C.-131° C.; NMR(DMSO- d6) 8.4(s, lH), 8.3-7.1cm, 3H) 4-1 4-3.9(q,1 2H) 2.7(s, 3H 1.5-1.2(t, 3H. IR(KBr) 3100 cm (N-H) 1345 cm-1, 1155 cm (S=O). Elemental Analyses: C10H12N2O3S2 ; Calculated: C 44.09% H 4.44% N 10.28%. Found: C 44.04% H 4.51% N 10.18%.





Identifiers


|
REACTION_CXSMILES
|
C[NH2:2].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4]>[OH-].[Na+]>[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([SH:13])[S:12][C:8]=2[CH:7]=1)[CH3:4].[CH2:3]([O:5][C:6]1[CH:15]=[CH:14][C:9]2[N:10]=[C:11]([S:13][NH2:2])[S:12][C:8]=2[CH:7]=1)[CH3:4] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S)C=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a powerful stirrer and two-addition funnels
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The second addition flask was charged with 40 ml of 5.25% NaOC1 which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at --5° C.-0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition and vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0095 mol | |
| AMOUNT: MASS | 2 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)SN)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
